molecular formula C13H12N2O2 B2959861 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 890593-19-8

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2959861
CAS RN: 890593-19-8
M. Wt: 228.251
InChI Key: JFQCXXRFZAYTNZ-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound . It is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a phenyl ring and a cyclopropyl group . The molecular weight of a similar compound, 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is 228.25 .


Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .

Scientific Research Applications

Synthesis of Structurally Diverse Pyrazole Derivatives

  • Research by Xue, Liu, Qing, and Wang (2016) demonstrated the use of 1-cyanocyclopropane-1-carboxylates, reacting with arylhydrazines, to afford 1,3,5-trisubstituted pyrazoles. This method is significant for accessing a variety of pyrazole derivatives, which are important in medicinal chemistry and material science (Xue, Liu, Qing, & Wang, 2016).

Rearrangements and Synthesis of Pyrazoles

  • Vasin et al. (2018) explored the rearrangements of structurally related 3H-pyrazoles, showing their transformations under various conditions. This study is crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in synthetic pathways (Vasin, Razin, Bezrukova, Popkova, & Somov, 2018).

Quantum-Chemical Calculations and Derivative Formation

  • Yıldırım, Kandemirli, and Akçamur (2005) conducted experimental and theoretical studies on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the reaction mechanisms and structural determinations of these compounds. This research is valuable for the design and synthesis of new compounds based on pyrazole structures (Yıldırım, Kandemirli, & Akçamur, 2005).

Studies in Theoretical Chemistry

  • Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Their research combines experimental and theoretical methods, contributing to the understanding of molecular properties in theoretical chemistry (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Applications in Nonlinear Optics

  • Chandrakantha et al. (2013) synthesized novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their optical nonlinearity. This study highlights the potential use of these compounds in optical limiting applications, an important aspect in the field of photonics and laser technology (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential future directions for the development and application of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid and similar compounds.

properties

IUPAC Name

5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQCXXRFZAYTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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